molecular formula C12H13N3O B11790222 3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11790222
M. Wt: 215.25 g/mol
InChI Key: UIPZDAZQRBNIGB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a pyrrolidinyl group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile oxide intermediate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary widely depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.

    5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole:

    3-Phenyl-5-(morpholin-3-yl)-1,2,4-oxadiazole: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical behavior and biological activity.

Uniqueness

The presence of both the phenyl and pyrrolidinyl groups in 3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole imparts unique properties that distinguish it from similar compounds. These functional groups contribute to its distinct reactivity, stability, and potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-phenyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h1-5,10,13H,6-8H2

InChI Key

UIPZDAZQRBNIGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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